(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1R,2R)-2-[(5-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is an interesting chemical entity due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a cyclopentane ring substituted with a pyrimidine derivative. Its structural formula can be represented as follows:
This structure allows for interactions with various biological targets, particularly in the central nervous system.
Research indicates that this compound may act as an antagonist at orexin receptors. Orexin receptors are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. By modulating these receptors, this compound could potentially influence sleep disorders and metabolic conditions.
1. Orexin Receptor Antagonism
A study highlighted the synthesis and evaluation of several orexin receptor antagonists, including derivatives similar to this compound. These compounds showed promising results in inhibiting orexin receptor activity, which is crucial for developing treatments for insomnia and other sleep-related disorders .
2. Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications to the core structure significantly impact the potency and selectivity of the compounds. For instance, variations in the substituents on the pyrimidine ring can enhance binding affinity to orexin receptors . Table 1 summarizes key findings from SAR studies:
Compound Variant | Binding Affinity (Ki) | Selectivity for OX1/OX2 |
---|---|---|
Parent Compound | 50 nM | OX1 > OX2 |
Variant A | 20 nM | OX1 = OX2 |
Variant B | 10 nM | OX2 > OX1 |
3. In Vivo Efficacy
In vivo studies demonstrated that administration of this compound led to significant alterations in sleep parameters in rodent models. These findings suggest its potential as a therapeutic agent for managing sleep disorders .
Case Studies
Several case studies have explored the implications of orexin receptor antagonism:
Case Study 1: Insomnia Treatment
A clinical trial involving patients with chronic insomnia showed that a related compound significantly improved sleep onset and maintenance compared to placebo. The study emphasized the importance of orexin receptor modulation in enhancing sleep quality.
Case Study 2: Appetite Regulation
Another study investigated the effects of orexin antagonists on appetite suppression. Results indicated that participants experienced reduced hunger levels and caloric intake, suggesting potential applications in obesity management.
特性
IUPAC Name |
(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-12-10(13-6-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRHVAFBSUZUSG-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)O[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。